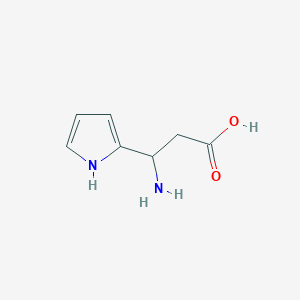
3-amino-3-(1H-pyrrol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-(1H-pyrrol-2-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole with an appropriate amino acid precursor under controlled conditions. One common method involves the use of 3-bromopropanoic acid, which reacts with pyrrole in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines.
Scientific Research Applications
3-amino-3-(1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-3-(1H-pyrrol-2-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The amino group and pyrrole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. Specific pathways and targets would depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-pyrrol-3-yl)propanoic acid: Similar structure but with the amino group positioned differently on the pyrrole ring.
3-(1H-pyrrol-2-yl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical contexts.
Uniqueness
3-amino-3-(1H-pyrrol-2-yl)propanoic acid is unique due to the presence of both an amino group and a pyrrole ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific applications.
Properties
CAS No. |
773122-41-1 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-3-(1H-pyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-7(10)11)6-2-1-3-9-6/h1-3,5,9H,4,8H2,(H,10,11) |
InChI Key |
IKNYWOPBXDMUJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


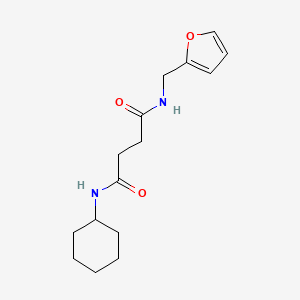
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)
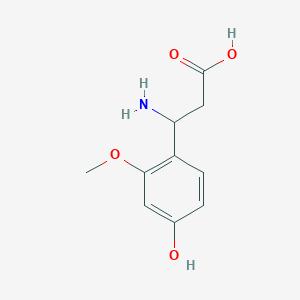
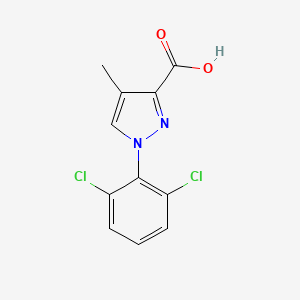
![3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)

![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
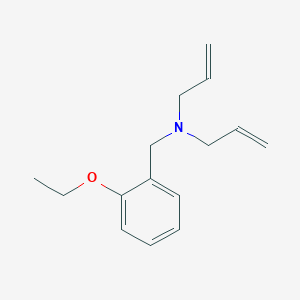
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
